N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide
Overview
Description
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under acidic or basic conditions.
Coupling with nicotinamide: The final step involves coupling the bromophenyl-oxadiazole intermediate with nicotinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and reduction: The oxadiazole ring and the nicotinamide moiety can participate in redox reactions under appropriate conditions.
Coupling reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide has several scientific research applications:
Medicinal chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features and biological activity.
Materials science: The compound can be used in the design of novel materials with specific electronic or photophysical properties.
Biological research: It can serve as a probe or tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring and the nicotinamide moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of an oxadiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These derivatives have been studied for their antimicrobial and anticancer activities.
Uniqueness
N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}pyridine-3-carboxamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-[4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN4O2/c21-17-6-2-1-5-16(17)20-24-18(25-27-20)13-7-9-15(10-8-13)23-19(26)14-4-3-11-22-12-14/h1-12H,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYNEDHECIWZOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.